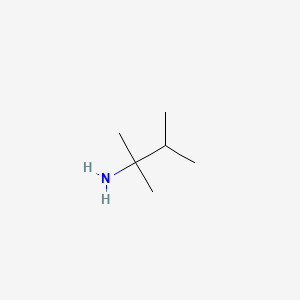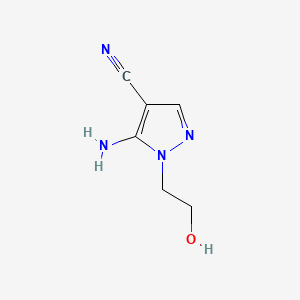
Trivinylethoxysilane
Übersicht
Beschreibung
Trivinylethoxysilane is a chemical compound with the molecular formula C8H14OSi . It is also known by other names such as triethenylethoxy-silan and ethoxyvinylsilane .
Molecular Structure Analysis
The molecular structure of trivinylethoxysilane consists of 8 carbon atoms, 14 hydrogen atoms, and 1 silicon atom . Detailed structural analysis or molecular dynamics simulations specific to trivinylethoxysilane are not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving trivinylethoxysilane are not available in the retrieved data, it’s worth noting that the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
TVES is utilized in the synthesis of polymers through hydrosilylation reactions . This process involves the addition of silanes to unsaturated bonds in alkenes and alkynes, offering high yields and stereoselectivity . The resulting polymers have diverse applications, ranging from medical devices to automotive parts.
Surface Modification
The compound is used for surface modification of various materials. By interacting with oxidized surfaces of silicon and aluminum, TVES modifies the surface properties to enhance adhesion, hydrophobicity, or other desired characteristics .
Safety and Hazards
In case of exposure, it is recommended to move the victim into fresh air if inhaled, wash off with soap and plenty of water if it comes into contact with skin, rinse with pure water for at least 15 minutes if it comes into contact with eyes, and rinse mouth with water if ingested . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . The substance is flammable .
Zukünftige Richtungen
While specific future directions for trivinylethoxysilane are not available in the retrieved data, it’s worth noting that the field of chemical synthesis analysis and pathway design has seen exciting breakthroughs in recent decades. With the development of computational methods, computers can predict viable syntheses leading to complex targets . This could potentially impact the future research and applications of trivinylethoxysilane.
Wirkmechanismus
Target of Action
Trivinylethoxysilane, like other organosilicon compounds, primarily interacts with various materials at a molecular level. It’s often used as a chemical intermediate . .
Mode of Action
The mode of action of Trivinylethoxysilane is not well-documented. As an organosilicon compound, it’s likely that it undergoes reactions typical of this class of compounds, such as hydrolysis, condensation, and polymerization. These reactions can result in changes to the material properties, such as altering surface characteristics or bonding structures .
Result of Action
The results of Trivinylethoxysilane’s action are largely dependent on its application. In general, organosilicon compounds can modify material properties, such as hydrophobicity, chemical resistance, and surface bonding characteristics . .
Action Environment
The action of Trivinylethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can trigger hydrolysis reactions. Additionally, temperature and pH can also impact the reactivity and stability of the compound .
Eigenschaften
IUPAC Name |
tris(ethenyl)-ethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNFSBDYRZOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072109 | |
| Record name | Silane, triethenylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70693-56-0 | |
| Record name | Triethenylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethenylethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethenylethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethenylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxyvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does Trivinylethoxysilane interact differently with oxidized silicon and aluminum surfaces?
A: The research paper [] investigates the interaction of Trivinylethoxysilane (TVES) with oxidized silicon and aluminum surfaces using surface-sensitive techniques. The results indicate that while TVES does not chemically interact with oxidized silicon surfaces under vacuum, it successfully adsorbs onto oxidized aluminum surfaces. This difference in reactivity is attributed to the differing Brønsted acid properties of the oxide surfaces and the role of physisorbed water molecules. In essence, the oxidized aluminum surface provides a more favorable chemical environment for TVES adsorption compared to the relatively inert oxidized silicon surface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)









